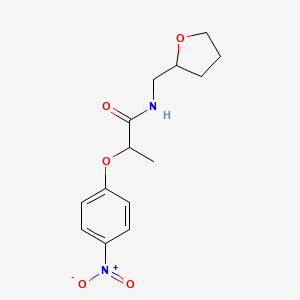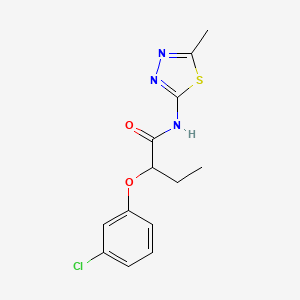![molecular formula C19H22N2O3S B4184174 3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4184174.png)
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Übersicht
Beschreibung
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a molecular formula of C19H22N2O3S This compound is characterized by the presence of a piperazine ring substituted with a phenylpropanoyl group and a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the piperazine ring with 3-phenylpropanoic acid or its derivatives using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, followed by reaction with the piperazine.
Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can be compared with similar compounds such as:
1-(3-phenylpropanoyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
4-(phenylsulfonyl)piperazine: Lacks the phenylpropanoyl group, leading to variations in biological activity and applications.
1-(3-phenylpropanoyl)-4-methylpiperazine:
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(12-11-17-7-3-1-4-8-17)20-13-15-21(16-14-20)25(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZAFWMMQQYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-3-phenylpropanamide](/img/structure/B4184094.png)


![3-butoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![3-methyl-N-[1-(pyridin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4184130.png)
![2-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide](/img/structure/B4184135.png)
METHANONE](/img/structure/B4184141.png)


![methyl 2-[({2-[(3-pyridinylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184172.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4184179.png)
![N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4184184.png)
![N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4184198.png)
